2-Bromo-1-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
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Overview
Description
2-Bromo-1-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is an organic compound with the molecular formula C10H8BrClO3 and a molecular weight of 291.53 g/mol . This compound is characterized by the presence of a bromine atom, a chlorine atom, and a benzodioxin ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Substitution: Formation of substituted ethanones or benzodioxins.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-Bromo-1-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes . The benzodioxin ring may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
- 2-Bromo-2′-chloroacetophenone
- 2-Bromo-3′,4′-dichloroacetophenone
Uniqueness
2-Bromo-1-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity. The benzodioxin ring also provides structural rigidity and enhances the compound’s interaction with biological targets .
Properties
Molecular Formula |
C10H8BrClO3 |
---|---|
Molecular Weight |
291.52 g/mol |
IUPAC Name |
2-bromo-1-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanone |
InChI |
InChI=1S/C10H8BrClO3/c11-5-8(13)6-3-9-10(4-7(6)12)15-2-1-14-9/h3-4H,1-2,5H2 |
InChI Key |
XTEGGCAKRKWNQH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Cl)C(=O)CBr |
Origin of Product |
United States |
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